

# Technical Support Center: Firsocostat Treatment and Liver Enzyme Management

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Compound of Interest		
Compound Name:	Firsocostat	
Cat. No.:	B609510	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing elevated alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) levels observed during pre-clinical or clinical studies involving **Firsocostat**.

### Frequently Asked Questions (FAQs)

Q1: What is **Firsocostat** and how does it work?

**Firsocostat** (formerly GS-0976) is an investigational, liver-targeted, oral inhibitor of acetyl-CoA carboxylase (ACC).[1][2] ACC is a key enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. By inhibiting ACC, **Firsocostat** aims to reduce the production of new fatty acids in the liver, a central process in the pathophysiology of non-alcoholic steatohepatitis (NASH).[1]

Q2: Is it common to see elevated ALP and GGT levels during Firsocostat treatment?

Currently, publicly available clinical trial data for **Firsocostat** monotherapy does not provide specific incidence rates for isolated elevations of ALP and GGT. However, in a phase 2 study, **Firsocostat**, in combination with other agents, was generally well-tolerated, with observed improvements in liver biochemistry.[3][4][5][6] It is important to note that patients with NASH often have baseline abnormalities in liver enzymes.[7] Therefore, any on-treatment elevation must be carefully evaluated against the patient's baseline levels and the overall clinical picture.



Q3: What is the clinical significance of elevated ALP and GGT?

Elevated ALP and GGT are markers of cholestasis, a condition where bile flow from the liver is reduced or blocked. In the context of drug development, a cholestatic pattern of liver enzyme elevation is a potential signal of drug-induced liver injury (DILI). However, isolated elevations can also be transient and benign. Persistent or progressively rising levels, especially in conjunction with elevated bilirubin, warrant a thorough investigation.[8]

Q4: What are the general recommendations for monitoring liver safety during **Firsocostat** trials?

Routine monitoring of liver function tests (including ALT, AST, ALP, GGT, and bilirubin) is crucial throughout the duration of treatment with any investigational drug, including **Firsocostat**. The frequency of monitoring should be defined in the study protocol, with more frequent testing at the beginning of treatment and for subjects who develop any abnormalities.

## Troubleshooting Guide: Managing Elevated ALP and GGT Levels

This guide provides a stepwise approach for investigators to manage elevated ALP and GGT levels in subjects participating in **Firsocostat** studies.

### **Step 1: Initial Observation and Confirmation**

- Action: Upon detection of an elevated ALP or GGT level, repeat the test as soon as possible to confirm the finding and rule out a lab error.
- Consideration: Review the subject's baseline liver function tests to determine the degree of change.

### **Step 2: Clinical Assessment**

- Action: Perform a thorough clinical evaluation of the subject, looking for signs and symptoms
  of liver injury, such as jaundice, pruritus, dark urine, pale stools, abdominal pain, nausea,
  and fatigue.
- Consideration: Document all clinical findings meticulously in the subject's records.



### **Step 3: Comprehensive Laboratory Evaluation**

- Action: Order a comprehensive liver panel including:
  - Alanine aminotransferase (ALT)
  - Aspartate aminotransferase (AST)
  - Total and direct bilirubin
  - Albumin
  - Prothrombin time (PT) / International Normalized Ratio (INR)
- Consideration: The pattern of abnormalities will help to classify the potential liver injury as hepatocellular, cholestatic, or mixed.

### **Step 4: Investigation of Alternative Causes**

- Action: Rule out other potential causes of elevated liver enzymes. This may include:
  - Viral hepatitis (Hepatitis A, B, C, E)
  - Autoimmune hepatitis
  - Biliary obstruction (perform abdominal ultrasound)
  - Concomitant medications with known hepatotoxicity
  - Alcohol consumption
- Consideration: A thorough medical history and appropriate diagnostic tests are essential.

### **Step 5: Risk Stratification and Management**

The management strategy will depend on the severity of the enzyme elevation and the overall clinical context. The following table provides a general framework based on guidelines for managing DILI in NASH clinical trials.



ALP/GGT Elevation Level	Clinical Picture	Recommended Action
Mild (e.g., >1.5 to 2.5 x ULN)	Asymptomatic, with normal bilirubin and synthetic function.	Continue Firsocostat with increased monitoring frequency (e.g., weekly).  Consider repeating the full liver panel.
Moderate (e.g., >2.5 to 5 x ULN)	Asymptomatic or mild, non- specific symptoms. Normal bilirubin and synthetic function.	Consider dose reduction or temporary interruption of Firsocostat. Increase monitoring frequency. Investigate for other causes.
Severe (e.g., >5 x ULN)	Any symptoms of liver dysfunction, or any elevation in bilirubin.	Discontinue Firsocostat immediately. Hospitalize if clinically indicated. Perform a thorough workup to determine the cause.

ULN = Upper Limit of Normal. These are general recommendations and should be adapted based on the specific study protocol and clinical judgment.

### **Data Presentation**

Due to the limited availability of specific quantitative data on ALP and GGT elevations from **Firsocostat** monotherapy trials, the following table presents illustrative data based on general observations in NASH clinical trials. This table is for informational purposes and should not be considered as definitive clinical trial results for **Firsocostat**.

Illustrative Mean Change from Baseline in Liver Enzymes (Week 12)



Parameter	Firsocostat (20 mg/day) (Illustrative)	Placebo (Illustrative)
ALP (U/L)	+5	-2
GGT (U/L)	+8	+1
ALT (U/L)	-15	-5
AST (U/L)	-10	-3

Disclaimer: This data is for illustrative purposes only and is not derived from actual **Firsocostat** clinical trial data.

## Experimental Protocols Alkaline Phosphatase (ALP) Assay

- Principle: This is a photometric assay. ALP catalyzes the hydrolysis of pnitrophenylphosphate (pNPP) to p-nitrophenol and inorganic phosphate at an alkaline pH.
   The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is directly proportional to the ALP activity in the sample.
- Methodology:
  - Sample Collection: Collect whole blood in a serum separator tube.
  - Sample Preparation: Centrifuge the blood sample to separate the serum. Serum should be stored at 2-8°C if not analyzed immediately.
  - Reagents: Use a commercially available ALP reagent kit containing pNPP substrate and a buffer (e.g., diethanolamine).
  - Procedure:
    - Pre-warm the reagent and spectrophotometer to the assay temperature (e.g., 37°C).
    - Pipette the reagent into a cuvette.



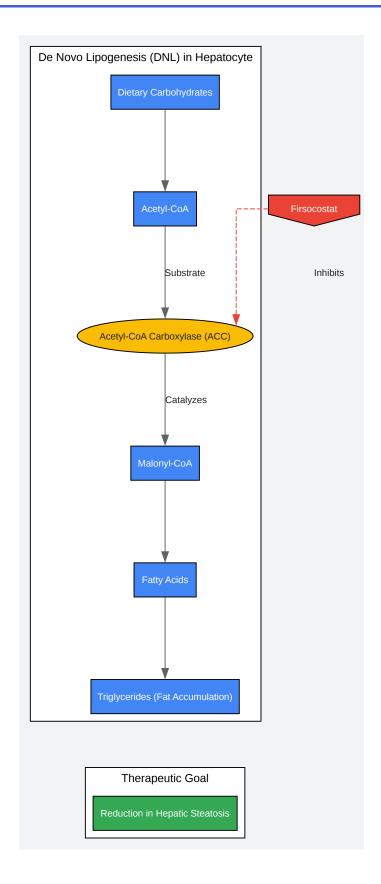
- Add a specific volume of serum to the reagent and mix.
- Immediately place the cuvette in the spectrophotometer and start monitoring the change in absorbance at 405 nm over a defined period (e.g., 1-3 minutes).
- Calculation: The ALP activity (in U/L) is calculated from the rate of absorbance change using a specific conversion factor provided by the reagent manufacturer.

### **Gamma-Glutamyl Transferase (GGT) Assay**

- Principle: This is a kinetic colorimetric assay. GGT catalyzes the transfer of the γ-glutamyl group from a substrate, such as L-γ-glutamyl-3-carboxy-4-nitroanilide, to an acceptor, like glycylglycine. The rate of formation of 5-amino-2-nitrobenzoate, which absorbs light at 405 nm, is proportional to the GGT activity.
- Methodology:
  - Sample Collection and Preparation: Follow the same procedure as for the ALP assay.
  - $\circ$  Reagents: Use a commercial GGT reagent kit containing the  $\gamma$ -glutamyl substrate and glycylglycine.
  - Procedure:
    - Pre-warm the reagent and spectrophotometer.
    - Pipette the reagent into a cuvette.
    - Add the serum sample and mix.
    - Monitor the change in absorbance at 405 nm over a specified time.
  - Calculation: The GGT activity (in U/L) is determined from the rate of change in absorbance.

### **Visualizations**

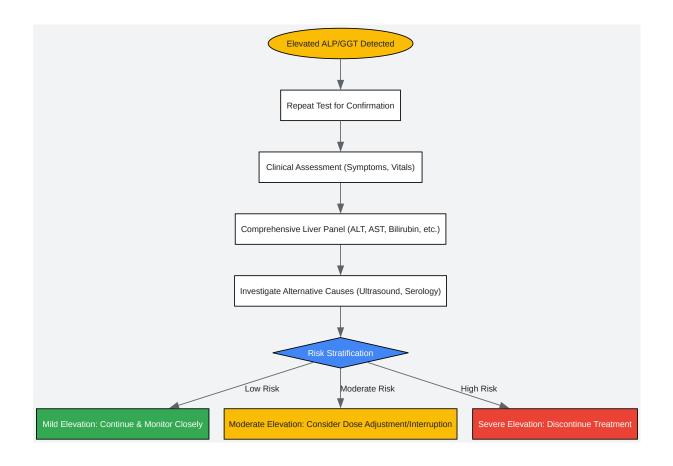




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Caption: Mechanism of action of Firsocostat in inhibiting de novo lipogenesis.





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Caption: Workflow for managing elevated ALP and GGT during **Firsocostat** treatment.

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